molecular formula C22H19N3O3S B2547151 2-(3,4-dimethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide CAS No. 863588-76-5

2-(3,4-dimethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide

Cat. No. B2547151
CAS RN: 863588-76-5
M. Wt: 405.47
InChI Key: OYXIFVULPVSVRF-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has shown promising results in the treatment of B-cell malignancies.

Scientific Research Applications

Optoelectronic Materials

Quinazoline and pyrimidine derivatives, closely related to the chemical structure , have been extensively researched for their applications in optoelectronic materials. These compounds have been utilized in the creation of novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their luminescent properties. Incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has shown great value, with applications in organic light-emitting diodes (OLEDs), colorimetric pH sensors, and nonlinear optical materials (Lipunova et al., 2018).

Biological and Medicinal Applications

Pyrimidine and similar heterocyclic compounds have been identified for their significant biological and medicinal applications. These compounds have been utilized as optical sensors and in various therapeutic areas due to their ability to form coordination and hydrogen bonds, making them suitable for sensing probes and exhibiting a range of biological activities (Jindal & Kaur, 2021).

Mechanism of Action

Future Directions

The thiazolo[5,4-b]pyridin-2-yl group is a promising building block in the synthesis of semiconductors for plastic electronics . Therefore, compounds containing this group, like the one you’re asking about, could have interesting applications in this field.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-27-18-10-5-14(12-19(18)28-2)13-20(26)24-16-8-6-15(7-9-16)21-25-17-4-3-11-23-22(17)29-21/h3-12H,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXIFVULPVSVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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